1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: The tert-butyl, methyl, chloropropyl, and fluorine groups are introduced through various organic reactions, such as alkylation, halogenation, and substitution reactions.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropyl group, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include halogenating agents, alkylating agents, and catalysts. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products: The major products formed depend on the specific reactions and conditions employed, leading to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(tert-Butyl) 2-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other pyrrolidine derivatives with different substituents.
Uniqueness: The specific combination of tert-butyl, methyl, chloropropyl, and fluorine groups imparts unique chemical properties, such as reactivity and stability, distinguishing it from other compounds.
Properties
Molecular Formula |
C14H23ClFNO4 |
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Molecular Weight |
323.79 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (4R)-2-(3-chloropropyl)-4-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H23ClFNO4/c1-13(2,3)21-12(19)17-9-10(16)8-14(17,6-5-7-15)11(18)20-4/h10H,5-9H2,1-4H3/t10-,14?/m1/s1 |
InChI Key |
REXMZVRBCXWZMR-IAPIXIRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC1(CCCCl)C(=O)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1(CCCCl)C(=O)OC)F |
Origin of Product |
United States |
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